molecular formula C16H15BrO2 B1292957 3'-Bromo-3-(2-methoxyphenyl)propiophenone CAS No. 898769-85-2

3'-Bromo-3-(2-methoxyphenyl)propiophenone

Cat. No. B1292957
M. Wt: 319.19 g/mol
InChI Key: IDTRVSWYPXXZIA-UHFFFAOYSA-N
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Description

The compound "3'-Bromo-3-(2-methoxyphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers do discuss various brominated aromatic compounds and their synthesis, which can provide insights into the chemical behavior and properties of brominated phenylpropiophenones. Bromination is a common theme in these studies, which is a key aspect of the compound .

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves palladium-catalyzed reactions, as seen in the synthesis of head-to-tail poly(3-hexylthiophene) using a palladium catalyst . Similarly, multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides in the presence of a palladium catalyst leads to the formation of tetraarylethanes and phenylisochroman-3-ones . These methods could potentially be adapted for the synthesis of "3'-Bromo-3-(2-methoxyphenyl)propiophenone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated compounds can be characterized using spectroscopic techniques and X-ray diffraction, as demonstrated by the study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol . Density functional theory (DFT) is also employed to optimize the geometry and predict properties such as molecular electrostatic potential and natural bond orbital analysis . These techniques could be applied to "3'-Bromo-3-(2-methoxyphenyl)propiophenone" to gain a detailed understanding of its molecular structure.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including bromination, demethylation, and reduction . The reactivity of such compounds is influenced by the presence of bromine, which can activate the aromatic ring towards further substitution reactions. The synthesis of natural products and their derivatives often involves these types of reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds, such as their antioxidant properties, are of significant interest. Compounds with bromine substituents have been shown to possess effective antioxidant power, as evidenced by various in vitro assays . These properties are attributed to the presence of phenolic rings and bromine atoms, which can contribute to radical scavenging activities. The physical properties, such as melting points and solubility, can also be influenced by the degree of bromination and the nature of other substituents on the aromatic ring.

Scientific Research Applications

  • Synthesis of Heterocyclic Systems

    • Field : Organic Chemistry
    • Application : 3’-Bromo-3-(2-methoxyphenyl)propiophenone is used as a building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
    • Method : The chemical reactions of 3’-Bromo-3-(2-methoxyphenyl)propiophenone are utilized in the synthesis of these systems .
    • Results : The use of 3’-Bromo-3-(2-methoxyphenyl)propiophenone has led to the development of a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
  • Synthesis of (±)-2-[3-(Hydroxybenzoyl)phenyl]propanoic Acid

    • Field : Organic Synthesis
    • Application : 3’-Bromo-3-(2-methoxyphenyl)propiophenone is used in the synthesis of o-, m-, and p- isomers of (±)-2-[3-(hydroxybenzoyl)phenyl]propanoic acid .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The successful synthesis of the mentioned compound is indicated, but no specific results or outcomes are provided .
  • Bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone

    • Field : Biochemistry
    • Application : The bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone offers an attractive method to access this important compound .
    • Method : Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was obtained, which could completely convert 100 g/L of 1-(3’-bromo-2’-methoxyphenyl)ethanone to (S)-1b .
    • Results : The successful conversion of 1-(3’-bromo-2’-methoxyphenyl)ethanone to (S)-1b using a carbonyl reductase from Novosphingobium aromaticivorans (CBR) is indicated .
  • Autopolymerization of 2-bromo-3-methoxythiophene

    • Field : Polymer Chemistry
    • Application : The autopolymerization reaction of 2-bromo-3-methoxythiophene is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .
    • Method : The products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene were analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .
    • Results : A side reaction of the autopolymerization reaction was found and it was estimated that the polymerization reaction mechanism occurred in multiple steps .
  • Synthesis of Methylone and Other Substituted Methylenedioxyphenethylamine Derivatives

    • Field : Organic Synthesis
    • Application : MDP1P, an isomer of 3,4-methylenedioxyphenyl-2-propanone (MDP2P), can be used as a precursor in the synthesis of methylone and various other substituted methylenedioxyphenethylamine derivatives .
    • Method : It can be prepared via a Grignard reaction between ethylmagnesium bromide and piperonylonitrile .
    • Results : The successful synthesis of methylone and other substituted methylenedioxyphenethylamine derivatives is indicated, but no specific results or outcomes are provided .
  • Synthesis of 2-(methylamino)-1-(3-bromophenyl)propan-1-one
    • Field : Organic Synthesis
    • Application : 3’-Bromopropiophenone is used in the synthesis of 2-(methylamino)-1-(3-bromophenyl)propan-1-one .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The successful synthesis of the mentioned compound is indicated, but no specific results or outcomes are provided .

Safety And Hazards

The compound is considered hazardous. It is combustible and causes skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled, and is harmful if swallowed .

properties

IUPAC Name

1-(3-bromophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTRVSWYPXXZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644172
Record name 1-(3-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-3-(2-methoxyphenyl)propiophenone

CAS RN

898769-85-2
Record name 1-Propanone, 1-(3-bromophenyl)-3-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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